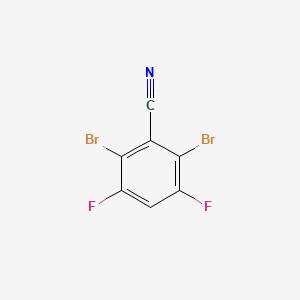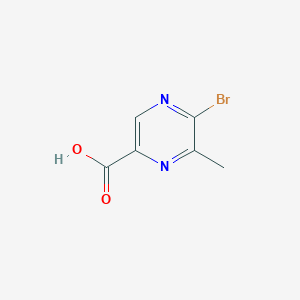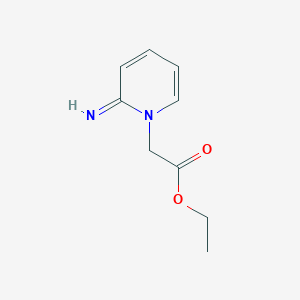
2,6-Dibromo-3,5-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3,5-difluorobenzonitrile is an organic compound with the molecular formula C7HBr2F2N It is a halogenated benzonitrile derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-difluorobenzonitrile typically involves halogenation reactions. One common method involves the bromination of 2,6-difluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Amino or thiol-substituted derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2,6-Dibromo-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,5-difluorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzonitrile: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromo-2,6-difluorobenzonitrile: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
4-Bromo-2,6-difluorobenzonitrile: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
2,6-Dibromo-3,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C7HBr2F2N |
|---|---|
Poids moléculaire |
296.89 g/mol |
Nom IUPAC |
2,6-dibromo-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HBr2F2N/c8-6-3(2-12)7(9)5(11)1-4(6)10/h1H |
Clé InChI |
KUYGIWDOHKABCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)Br)C#N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)





![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)



